4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid 4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17703128
InChI: InChI=1S/C12H11BrO2/c1-5-2-7(13)3-6-4-8-10(9(5)6)11(8)12(14)15/h2-3,8,10-11H,4H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H11BrO2
Molecular Weight: 267.12 g/mol

4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

CAS No.:

Cat. No.: VC17703128

Molecular Formula: C12H11BrO2

Molecular Weight: 267.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid -

Specification

Molecular Formula C12H11BrO2
Molecular Weight 267.12 g/mol
IUPAC Name 4-bromo-2-methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
Standard InChI InChI=1S/C12H11BrO2/c1-5-2-7(13)3-6-4-8-10(9(5)6)11(8)12(14)15/h2-3,8,10-11H,4H2,1H3,(H,14,15)
Standard InChI Key RSOOMTUDJOYKAY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1C3C(C2)C3C(=O)O)Br

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid consists of a bicyclic framework formed by fusion of a cyclopropane ring to an indene system. Key structural features include:

  • Cyclopropane ring: A strained three-membered carbon ring fused at the [a] position of the indene moiety.

  • Substituents:

    • Bromine atom at position 4 of the cyclopropane ring.

    • Methyl group at position 2 of the indene system.

    • Carboxylic acid functional group at position 1.

The molecular formula is deduced as C₁₃H₁₃BrO₂ based on analogous compounds , with a theoretical molecular weight of 281.15 g/mol.

Table 1: Comparative Molecular Data for Related Cyclopropane Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Reference
2,4-Dimethyl-cyclopropa[a]indene-1-carboxylic acidC₁₃H₁₄O₂202.25
1-Bromo-1-chloro-2-methylcyclopropaneC₄H₆BrCl169.45
Cyclopropanecarboxylic acidC₄H₆O₂86.09

Stereochemical Considerations

The fused bicyclic system imposes significant stereochemical constraints. The cyclopropane ring's substituents (Br, CH₃) likely adopt cis or trans configurations relative to the indene plane, influencing intermolecular interactions and crystal packing .

Synthetic Approaches

Retrosynthetic Analysis

Potential synthetic routes involve:

  • Cyclopropanation: Formation of the strained ring via [2+1] cycloaddition or Simmons-Smith reaction.

  • Functionalization: Sequential bromination and methylation of pre-formed cyclopropane intermediates.

  • Carboxylation: Introduction of the carboxylic acid group via oxidation of a primary alcohol or carboxylation of a metallated intermediate .

Key Reaction Steps

  • Bromination: Electrophilic bromination at position 4 using N-bromosuccinimide (NBS) under radical conditions .

  • Methylation: Friedel-Crafts alkylation or directed ortho-metalation strategies for introducing the methyl group .

  • Carboxylic Acid Formation: Hydrolysis of nitriles or oxidation of aldehydes, as demonstrated in simpler cyclopropane systems .

Chemical and Physical Properties

Thermochemical Stability

Data from cyclopropanecarboxylic acid (ΔcH°liquid = -2035 kJ/mol) suggests significant exothermic decomposition potential. The bromine substituent likely reduces thermal stability compared to non-halogenated analogs.

Table 2: Thermochemical Properties of Cyclopropane Derivatives

PropertyValue (Cyclopropanecarboxylic Acid)Reference
Heat Capacity (Cp, gas)94.77 J/mol·K at 298.16 K
Enthalpy of Combustion (ΔcH°)-2035 kJ/mol

Spectroscopic Features

  • ¹H NMR: Expected downfield shifts for cyclopropane protons (δ 1.5–2.5 ppm) and aromatic indene protons (δ 6.5–7.5 ppm).

  • IR Spectroscopy: Strong C=O stretch ~1700 cm⁻¹ (carboxylic acid), C-Br stretch ~600 cm⁻¹ .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator